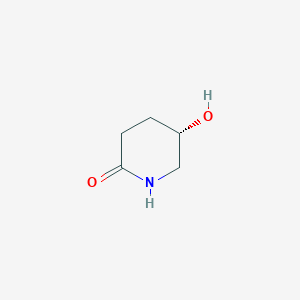

(S)-5-Hydroxypiperidin-2-one

Description

The exact mass of the compound (S)-5-Hydroxypiperidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-5-Hydroxypiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-Hydroxypiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRZVNYVEZZOKH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449933 | |

| Record name | (S)-5-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24211-54-9 | |

| Record name | (S)-5-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-Hydroxypiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Analysis of (S)-5-Hydroxypiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-5-Hydroxypiperidin-2-one in Medicinal Chemistry

(S)-5-Hydroxypiperidin-2-one is a chiral lactam that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its rigid, six-membered ring structure, combined with the stereocenter at the C5 position and the presence of both a hydroxyl and an amide functional group, makes it a versatile scaffold for creating molecules with specific three-dimensional orientations. This stereochemical control is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] A thorough understanding of the spectroscopic properties of (S)-5-Hydroxypiperidin-2-one is therefore fundamental for its unambiguous identification, purity assessment, and for monitoring its transformations in synthetic pathways.

This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize (S)-5-Hydroxypiperidin-2-one: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide an expert interpretation of the resulting data.

Molecular Structure and Key Spectroscopic Features

The structure of (S)-5-Hydroxypiperidin-2-one, with the IUPAC name (5S)-5-hydroxy-2-piperidinone, is characterized by a piperidin-2-one ring with a hydroxyl group at the chiral C5 position. This structure dictates the expected spectroscopic signals.

Molecular Formula: C₅H₉NO₂ Molecular Weight: 115.13 g/mol

Caption: 2D Structure of (S)-5-Hydroxypiperidin-2-one.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-5-Hydroxypiperidin-2-one in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile N-H and O-H protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

The following table summarizes the expected ¹H NMR chemical shifts for (S)-5-Hydroxypiperidin-2-one. Note that exact chemical shifts can vary depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-3 (axial & equatorial) | ~2.2 - 2.4 | m | 2H | |

| H-4 (axial & equatorial) | ~1.8 - 2.0 | m | 2H | |

| H-5 | ~4.0 - 4.2 | m | 1H | |

| H-6 (axial & equatorial) | ~3.2 - 3.4 | m | 2H | |

| N-H | ~7.5 - 8.0 (in DMSO-d₆) | br s | 1H | |

| O-H | ~4.5 - 5.5 (in DMSO-d₆) | d | 1H |

Expert Insights:

-

Diastereotopic Protons: The protons on C3, C4, and C6 are diastereotopic due to the chiral center at C5. This means that the axial and equatorial protons on each of these carbons are chemically non-equivalent and will have different chemical shifts and coupling constants, leading to complex multiplets.

-

Downfield Shift of H-5: The proton at the chiral center (H-5) is shifted downfield due to the deshielding effect of the adjacent hydroxyl group.

-

Labile Protons (N-H and O-H): The chemical shifts of the amide (N-H) and hydroxyl (O-H) protons are highly dependent on the solvent, temperature, and concentration due to hydrogen bonding. In aprotic solvents like DMSO-d₆, these protons typically appear as broader signals and may show coupling to adjacent protons. In protic solvents like D₂O, these protons will exchange with deuterium and their signals will disappear.

-

2D NMR for Unambiguous Assignment: For a definitive assignment of all proton signals and their coupling networks, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~172 - 175 |

| C-3 | ~30 - 33 |

| C-4 | ~25 - 28 |

| C-5 (CH-OH) | ~65 - 68 |

| C-6 | ~40 - 43 |

Expert Insights:

-

Carbonyl Carbon: The amide carbonyl carbon (C-2) appears significantly downfield, which is characteristic of this functional group.

-

Carbinol Carbon: The carbon bearing the hydroxyl group (C-5) is also shifted downfield compared to the other aliphatic carbons.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups, which aids in the unambiguous assignment of the C-3, C-4, and C-6 signals.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of (S)-5-Hydroxypiperidin-2-one with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Caption: Workflow for FT-IR Spectroscopic Analysis.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Description |

| O-H stretch | ~3400 - 3200 | Strong, Broad | Hydrogen-bonded hydroxyl group |

| N-H stretch | ~3300 - 3100 | Medium, Broad | Hydrogen-bonded amide N-H |

| C-H stretch (aliphatic) | ~2950 - 2850 | Medium | CH₂ and CH groups |

| C=O stretch (amide I) | ~1680 - 1640 | Strong | Lactam carbonyl |

| N-H bend (amide II) | ~1570 - 1510 | Medium | Coupled N-H bending and C-N stretching |

| C-O stretch | ~1100 - 1000 | Medium | Alcohol C-O stretching |

Expert Insights:

-

Hydrogen Bonding: The broadness of the O-H and N-H stretching bands is a clear indication of intermolecular hydrogen bonding in the solid state.

-

Amide I Band: The position of the amide I band is characteristic of a six-membered lactam ring. Ring strain can influence this frequency; however, for a piperidinone, it falls within the expected range for secondary amides.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will typically produce the protonated molecule [M+H]⁺. Electron Ionization (EI) is a harder technique that will lead to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Molecular Ion: Using ESI, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 116.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₅H₁₀NO₂⁺).

-

Fragmentation Pattern (EI): Under EI conditions, characteristic fragmentation patterns for piperidine derivatives are expected.[2] Common fragmentation pathways include:

-

Loss of water (-18 Da): Fragmentation involving the hydroxyl group can lead to a peak at m/z 97.

-

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for cyclic amines.

-

Ring-opening: The piperidinone ring can undergo cleavage, leading to various smaller fragment ions.

-

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of (S)-5-Hydroxypiperidin-2-one requires a synergistic application of NMR, FT-IR, and Mass Spectrometry. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and offers insights into the molecule's stability and fragmentation. For a chiral molecule such as this, the use of chiral chromatography (e.g., HPLC with a chiral stationary phase) is also essential for confirming enantiomeric purity. By integrating the data from these techniques, researchers and drug development professionals can confidently identify and characterize this vital synthetic intermediate, ensuring the quality and integrity of their subsequent research and development efforts.

References

-

LookChem. (R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]

-

ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of (S)-5-Hydroxypiperidin-2-one

Abstract

(S)-5-Hydroxypiperidin-2-one is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structural integrity is paramount for its function in the enantioselective synthesis of complex molecules, including novel peptide mimics and potential therapeutics.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation and purity assessment of this molecule. This comprehensive guide provides a detailed exploration of the ¹H and ¹³C NMR characteristics of (S)-5-Hydroxypiperidin-2-one, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into the causality behind spectral features, present detailed experimental protocols, and leverage two-dimensional NMR techniques for complete spectral assignment.

Introduction: The Significance of (S)-5-Hydroxypiperidin-2-one

(S)-5-Hydroxypiperidin-2-one, a cyclic lactam, possesses a stereogenic center and two key functional groups—a hydroxyl and an amide—making it a versatile synthon. It serves as a crucial intermediate in the synthesis of pharmaceuticals and is explored for its potential role in modulating pathways related to the neurotransmitter GABA.[2] Given its chirality, absolute structural confirmation is not just a procedural step but a critical determinant of its biological activity and utility in stereospecific reactions. NMR spectroscopy provides an unparalleled, non-destructive method to probe the molecular framework, confirming connectivity, stereochemistry, and purity.

Foundational NMR Principles for Characterization

The structural analysis of (S)-5-Hydroxypiperidin-2-one by NMR relies on the interpretation of several key parameters:

-

Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is dictated by the local electronic environment of each nucleus. Electronegative atoms, such as the oxygen of the carbonyl and hydroxyl groups and the nitrogen of the amide, deshield adjacent nuclei, causing their signals to appear at higher chemical shifts (downfield).

-

Spin-Spin (J) Coupling: This phenomenon results in the splitting of NMR signals into multiplets. The splitting pattern reveals the number of adjacent, non-equivalent protons, providing direct evidence of molecular connectivity.

-

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count within the molecule.

-

Choice of Deuterated Solvent: The selection of an appropriate deuterated solvent is critical.[3] For (S)-5-Hydroxypiperidin-2-one, solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often preferred over chloroform-d (CDCl₃).[4] This is because the acidic protons of the hydroxyl (-OH) and amide (-NH) groups can exchange with deuterium in protic solvents like D₂O or methanol-d₄, leading to signal broadening or disappearance.[4][5] Aprotic polar solvents like DMSO-d₆ are excellent choices as they form hydrogen bonds with the -OH and -NH protons, which slows down their exchange rate and often results in sharper, more observable signals.[4][5]

Experimental Workflow for NMR Data Acquisition

A rigorous and reproducible workflow is essential for acquiring high-quality NMR data.

Detailed Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (S)-5-Hydroxypiperidin-2-one.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, 99.9% deuteration).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height is adequate for the spectrometer's receiver coil, typically around 4-5 cm.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon types.

-

-

2D NMR Acquisition (COSY & HSQC):

Visualization of the NMR Workflow

Caption: Standard workflow for NMR analysis.

Spectral Interpretation and Data Assignment

The following sections detail the expected NMR signals for (S)-5-Hydroxypiperidin-2-one, with assignments based on established principles of chemical shifts and coupling constants in similar heterocyclic systems.

Caption: Structure of (S)-5-Hydroxypiperidin-2-one with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will display distinct signals for each non-equivalent proton in the molecule. The diastereotopic protons on the CH₂ groups (positions 3, 4, and 6) are chemically non-equivalent and are expected to appear as separate signals, often as complex multiplets.

| Proton Label | Approx. Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Rationale for Assignment |

| N-H | 7.5 - 8.0 | Broad Singlet (br s) | 1H | Amide proton, typically downfield. Broadness due to quadrupolar relaxation and potential exchange. |

| O-H | 4.5 - 5.5 | Broad Singlet (br s) or Doublet (d) | 1H | Hydroxyl proton. Chemical shift is concentration and temperature dependent. May couple to H5. |

| H5 | 3.8 - 4.2 | Multiplet (m) | 1H | Methine proton attached to the carbon bearing the hydroxyl group (C5). Deshielded by the adjacent oxygen. |

| H6 (a, b) | 3.0 - 3.4 | Multiplet (m) | 2H | Methylene protons adjacent to the amide nitrogen. Deshielded by the nitrogen atom. |

| H3 (a, b) | 2.0 - 2.4 | Multiplet (m) | 2H | Methylene protons alpha to the carbonyl group. Deshielded by the C=O anisotropy. |

| H4 (a, b) | 1.6 - 2.0 | Multiplet (m) | 2H | Methylene protons. Least deshielded of the ring protons, appearing most upfield. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of the carbon environments.

| Carbon Label | Approx. Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Assignment |

| C2 | 170 - 175 | Carbonyl carbon, highly deshielded by the double-bonded oxygen, appearing most downfield. |

| C5 | 65 - 70 | Carbon attached to the hydroxyl group. Deshielded by the electronegative oxygen atom. |

| C6 | 45 - 50 | Carbon adjacent to the amide nitrogen. Deshielded by the nitrogen. |

| C3 | 30 - 35 | Carbon alpha to the carbonyl group. |

| C4 | 25 - 30 | Aliphatic carbon, least deshielded in the ring. |

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguous assignment, especially for complex spin systems like the one in (S)-5-Hydroxypiperidin-2-one.

¹H-¹H COSY: Mapping Proton Connectivity

The COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Cross-peaks in the 2D spectrum reveal the connectivity within the piperidine ring.

Caption: Key ¹H-¹H COSY correlations in the molecule.

-

A cross-peak between the NH proton and the H6 protons confirms their adjacency.

-

The H5 proton will show correlations to both H6 and H4 protons.

-

The H4 protons will show correlations to H5 and H3 protons.

-

This sequential connectivity map confirms the integrity of the piperidine ring structure.

¹H-¹³C HSQC: Linking Protons to Carbons

The HSQC experiment generates a cross-peak for each proton and the carbon to which it is directly attached, providing definitive C-H assignments.

Caption: Expected ¹H-¹³C HSQC one-bond correlations.

This experiment would confirm that the proton signal at ~4.0 ppm (H5) is attached to the carbon at ~67 ppm (C5), the protons at ~3.2 ppm (H6) are attached to the carbon at ~47 ppm (C6), and so on, leaving no ambiguity in the assignments.

The Role of Chirality in the NMR Spectrum

In a standard achiral solvent, the NMR spectra of (S)-5-Hydroxypiperidin-2-one and its (R)-enantiomer are identical. NMR is inherently a chiral-blind technique under these conditions. However, the chirality of the molecule is responsible for the diastereotopicity of the methylene protons (H3, H4, and H6). The presence of the stereocenter at C5 renders the two protons on each adjacent methylene group magnetically inequivalent, leading to more complex splitting patterns than simple triplets. To distinguish between enantiomers, one would need to employ a chiral environment, such as a chiral solvating agent or by converting the enantiomers into diastereomers with a chiral derivatizing agent, which would then exhibit distinct NMR spectra.[9]

Conclusion

The comprehensive NMR characterization of (S)-5-Hydroxypiperidin-2-one is a multi-faceted process that relies on the synergistic interpretation of 1D ¹H and ¹³C spectra, augmented by 2D correlation experiments like COSY and HSQC. A methodical approach, beginning with proper sample preparation and solvent selection, is crucial for obtaining high-quality, interpretable data. This guide provides the foundational knowledge and practical framework necessary for scientists to confidently verify the structure, purity, and integrity of this vital chiral intermediate, ensuring its successful application in research and development.

References

-

LookChem. Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ResearchGate. (A) 1 H-1 H COSY, and (B) 1 H-13 C HSQC 2D-NMR spectra of the EPS purified from B. albus DM-15. [Link]

-

Reddit. Hydroxyl Groups in NMR : r/Chempros. [Link]

-

Wenzel, T. J., & Wilcox, J. D. (2003). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 15(4), 336-342. [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

National Center for Biotechnology Information. Peak correlation plots for identification of metabolites from 2D 1H-13C HSQC NMR. [Link]

-

UCSB Department of Chemistry and Biochemistry. 2D 1H-13C HSQC. [Link]

-

Wenzel, T. J. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 23(11), 2877. [Link]

Sources

- 1. (S)-5-HYDROXY-PIPERIDIN-2-ONE | 24211-54-9 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. reddit.com [reddit.com]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]

- 9. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry and Infrared Analysis of (S)-5-Hydroxypiperidin-2-one

Foreword: The Analytical Imperative for Chiral Intermediates

In modern pharmaceutical development, the precise structural characterization of chiral intermediates is not merely a regulatory formality but a cornerstone of scientific rigor and patient safety. (S)-5-Hydroxypiperidin-2-one (Molecular Formula: C₅H₉NO₂, Molecular Weight: 115.13 g/mol ) stands out as a critical chiral building block in the synthesis of a variety of pharmacologically active agents, including novel therapeutics targeting the central nervous system.[1] Its stereospecificity is paramount, as different enantiomers of a drug can have vastly different biological activities and toxicological profiles.[2][3]

This guide provides an in-depth, field-proven approach to the analytical characterization of (S)-5-Hydroxypiperidin-2-one using two orthogonal and complementary techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. We will move beyond rote procedure, delving into the causality behind methodological choices and the logic of spectral interpretation. The protocols described herein are designed to be self-validating, ensuring robust and reproducible characterization.

Section 1: The Overall Analytical Workflow

A robust analytical strategy relies on the integration of multiple techniques to build a comprehensive structural profile. Mass spectrometry provides precise mass and fragmentation data, confirming molecular weight and connectivity, while IR spectroscopy offers an unambiguous confirmation of the functional groups present. The synergy of these methods provides a high degree of confidence in the identity and purity of the analyte.

Caption: Figure 1: Integrated Analytical Workflow

Section 2: Mass Spectrometry for Unambiguous Identification and Fragmentation Analysis

For a polar, non-volatile molecule like (S)-5-Hydroxypiperidin-2-one, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the technique of choice. ESI is a soft ionization method that typically preserves the molecular ion, providing clear molecular weight information, while tandem MS (MS/MS) allows for controlled fragmentation to elucidate the molecular structure.

Expertise in Action: Why Positive Ion ESI?

The lactam nitrogen in the piperidinone ring is basic and readily accepts a proton. Therefore, operating in positive ion mode ([M+H]⁺) is the logical choice, as it will yield a strong molecular ion signal. The addition of a small amount of acid (e.g., formic acid) to the mobile phase enhances protonation, further increasing sensitivity.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Accurately weigh ~1 mg of (S)-5-Hydroxypiperidin-2-one and dissolve it in 10 mL of a 50:50 methanol/water solution to create a 100 µg/mL stock. Further dilute to a working concentration of 1 µg/mL using the mobile phase.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). The C18 stationary phase provides sufficient retention for this polar analyte.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Full Scan (MS1) from m/z 50-200 to identify the parent ion, followed by Product Ion Scan (MS2) of the primary parent ion.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.[4]

-

Collision Energy (for MS/MS): Ramped (e.g., 10-30 eV) to generate a rich fragmentation spectrum.

-

Data Interpretation: Decoding the Fragmentation Pathway

The mass spectrum provides a molecular fingerprint based on mass-to-charge ratios (m/z). For (S)-5-Hydroxypiperidin-2-one, we expect the protonated molecular ion [M+H]⁺ at m/z 116.06, corresponding to the molecular formula [C₅H₁₀NO₂]⁺.

The fragmentation pattern is predictable based on established chemical principles.[5] The primary fragmentation events involve the loss of stable neutral molecules like water (H₂O) from the hydroxyl group and carbon monoxide (CO) from the lactam carbonyl.

Caption: Figure 3: Key Functional Groups and IR Regions

Table 2: Summary of Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance | Rationale |

| ~3400 | Alcohol O-H | Stretching | Strong, Broad | Broadened due to intermolecular hydrogen bonding. [6] |

| ~3200 | Amide N-H | Stretching | Medium, Broad | Characteristic of secondary amides in the solid state. [7] |

| 2850-2960 | Aliphatic C-H | Stretching | Medium | Corresponds to the CH₂ groups in the piperidine ring. |

| ~1670 | Amide C=O | Stretching (Amide I) | Strong, Sharp | Typical for a six-membered ring lactam (δ-valerolactam structure). [7][8] |

| ~1550 | Amide N-H | Bending (Amide II) | Medium | Results from the interaction of N-H bending and C-N stretching. [7] |

| ~1100 | Alcohol C-O | Stretching | Medium | Characteristic of a secondary alcohol. |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of signals unique to the molecule, further confirming its identity. [9]The presence of all the bands listed in Table 2 provides a high-fidelity confirmation of the molecular structure of (S)-5-Hydroxypiperidin-2-one.

Conclusion: A Synthesis of Analytical Evidence

The structural elucidation of (S)-5-Hydroxypiperidin-2-one is definitively achieved through the combined application of mass spectrometry and infrared spectroscopy. LC-MS/MS analysis confirms the correct molecular weight (m/z 116.06 for [M+H]⁺) and provides a logical fragmentation pattern consistent with the known structure, including key losses of water and carbon monoxide. Concurrently, FT-IR analysis verifies the presence of all requisite functional groups—the hydroxyl, the secondary lactam, and the aliphatic ring—at their characteristic frequencies. This orthogonal approach, grounded in established chemical principles and robust protocols, provides the unambiguous, high-confidence data required for advancing drug development programs.

References

-

LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Tsuboi, M. (1949). Infrared special studies on lactams as cis-trans models for the peptide bond. Journal of the American Chemical Society, 71(5), 1697-1703. Retrieved from [Link]

-

MDPI. (2020). Chiral Molecules: Properties, Synthesis and Analysis. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian pharmaceutical bulletin, 68(1), 23-32. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Molecules: Properties, Synthesis and Analysis [mdpi.com]

- 4. mjcce.org.mk [mjcce.org.mk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of (S)-5-Hydroxypiperidin-2-one

An In-Depth Technical Guide to (S)-5-Hydroxypiperidin-2-one: Properties, Reactivity, and Applications

Introduction

(S)-5-Hydroxypiperidin-2-one is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a six-membered lactam (a cyclic amide) ring with a hydroxyl group at the 5-position, presents a unique combination of functional groups. The stereochemistry at the C5 position is crucial, making this molecule a valuable chiral building block for the synthesis of complex, enantiomerically pure pharmaceutical agents and other biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, handling protocols, and applications, tailored for researchers and drug development professionals.

Core Physical and Chemical Properties

The utility of (S)-5-Hydroxypiperidin-2-one in a laboratory setting is dictated by its fundamental physical and chemical characteristics. These properties influence its solubility, reactivity, and appropriate storage conditions.

Physical Properties

A summary of the key physical properties is presented below. These values are compiled from various chemical suppliers and databases and may show slight variations.

| Property | Value | Source(s) |

| CAS Number | 24211-54-9 | [1][2][3] |

| Molecular Formula | C₅H₉NO₂ | [2][4][5] |

| Molecular Weight | 115.13 g/mol | [2][4][5] |

| Appearance | White to off-white or yellow solid/crystalline powder | [6][7] |

| Melting Point | 123-124 °C | [3] |

| Boiling Point | 352.3 °C at 760 mmHg (Predicted/Calculated) | [1][4] |

| Density | ~1.2 g/cm³ (Predicted/Calculated) | [1][4] |

| Solubility | Soluble in water (282 g/L at 25 °C) and methanol. | [3][7] |

| pKa | 14.21 ± 0.20 (Predicted) | [4] |

| LogP | -0.41390 | [3] |

The high water solubility and low LogP value indicate the polar nature of the molecule, dominated by the amide and hydroxyl functional groups capable of hydrogen bonding.

Chemical Structure and Reactivity

The reactivity of (S)-5-Hydroxypiperidin-2-one is governed by its three primary functional regions: the lactam ring, the secondary alcohol, and the chiral center.

-

Lactam Moiety: The cyclic amide contains a secondary amine and a carbonyl group. The amine proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions. The carbonyl group is susceptible to reduction to form the corresponding 5-hydroxypiperidine.

-

Secondary Hydroxyl Group: The hydroxyl group is a key site for functionalization. It can undergo esterification, etherification, or oxidation to the corresponding ketone, providing a route to a diverse range of derivatives.

-

Chiral Center: The stereocenter at the C5 position is critical for its application as a chiral building block. Synthetic strategies must be chosen carefully to avoid racemization and preserve the enantiomeric purity of the final product.

This trifunctional nature makes it a versatile precursor for creating complex molecular scaffolds. For instance, it serves as a key intermediate in the synthesis of various pharmaceuticals, where its specific stereochemistry can be critical for biological activity and minimizing off-target effects.[4]

Caption: Key reactive sites on the (S)-5-Hydroxypiperidin-2-one molecule.

Spectroscopic Characterization and Analysis

A multi-technique spectroscopic approach is essential for the unambiguous identification and quality control of (S)-5-Hydroxypiperidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will display characteristic signals for the protons on the piperidinone ring. The proton attached to the hydroxyl-bearing carbon (H5) would appear as a multiplet. The protons adjacent to the nitrogen (H6) and the carbonyl group (H3) would also show distinct multiplets. The NH proton will appear as a broad singlet, and the OH proton signal's position and appearance will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the ring. The carbonyl carbon (C2) will have the most downfield chemical shift (typically >170 ppm). The carbon bearing the hydroxyl group (C5) will appear in the range of 60-70 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups:

-

A strong, broad absorption band around 3200-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the amide I band (C=O stretch) of the lactam.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 116.1, confirming the molecular mass of 115.13 g/mol .[2][5]

Caption: Standard workflow for spectroscopic analysis of the compound.

Experimental Protocol: NMR Sample Preparation and Analysis

The following protocol outlines a standard procedure for acquiring high-quality NMR data for (S)-5-Hydroxypiperidin-2-one.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

(S)-5-Hydroxypiperidin-2-one (5-10 mg)

-

Deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vial

Procedure:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Methanol-d₄ is a good choice given the compound's solubility.

-

Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, colorless solution should be obtained.

-

Transfer: Carefully transfer the solution into a clean NMR tube using a pipette.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the ¹H NMR signals and pick peaks for both spectra.

-

Self-Validation: The resulting spectra must be self-consistent. The number of signals in the ¹³C spectrum should match the number of unique carbons (five), and the integration of the ¹H spectrum should correspond to the number of protons on the molecule (nine, including NH and OH).

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6] Avoid direct contact with skin and eyes.[7]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperatures are often between 2-8°C to prevent potential degradation.[2] The material can be hygroscopic, making a dry environment essential.[6]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

-

Applications in Drug Discovery and Development

The primary value of (S)-5-Hydroxypiperidin-2-one lies in its role as a chiral synthon. The piperidine ring is a common scaffold in many biologically active molecules, particularly those targeting the central nervous system.[10]

-

Chiral Building Block: It is used in the asymmetric synthesis of complex molecules where the stereochemistry is critical for the desired biological effect.[4]

-

Pharmaceutical Intermediates: It serves as a precursor for synthesizing various pharmaceuticals.[11] For example, related structures like 5-hydroxypiperidine-2-carboxylic acid are useful as synthetic intermediates for β-lactamase inhibitors.[12] The functional groups allow for the construction of diverse derivatives for structure-activity relationship (SAR) studies.

-

Research Chemical: It is used in biological research to explore enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.[10]

References

-

iChemical. (n.d.). (S)-5-Hydroxypiperidin-2-one, CAS No. 24211-54-9. Retrieved from [Link]

-

PubChem. (n.d.). (S)-5-(Hydroxymethyl)piperidin-2-one. Retrieved from [Link]

-

LookChem. (n.d.). Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Piperidone. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 5-hydroxypiperidine-2-carboxylic acid.

-

960 Chemical Network. (2024, August 30). CAS No.24211-54-9 | (5S)-5-hydroxypiperidin-2-one. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Hydroxypiperidin-2-one. Retrieved from [Link]

Sources

- 1. (S)-5-Hydroxypiperidin-2-one, CAS No. 24211-54-9 - iChemical [ichemical.com]

- 2. 24211-54-9|(S)-5-Hydroxypiperidin-2-one|BLD Pharm [bldpharm.com]

- 3. 24211-54-9((5S)-5-hydroxypiperidin-2-one) | Kuujia.com [kuujia.com]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. file.ambeed.com [file.ambeed.com]

- 9. chemos.de [chemos.de]

- 10. Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | 63088-78-8 [smolecule.com]

- 11. 5-Hydroxypiperidin-2-one [synhet.com]

- 12. US9988351B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]

The Enigmatic Role of (S)-5-Hydroxypiperidin-2-one in GABAergic Systems: A Technical Guide for Researchers

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its biosynthesis is a fundamental process for maintaining neural homeostasis, and its dysregulation is implicated in numerous neurological and psychiatric disorders. While the principal pathway for GABA synthesis via the decarboxylation of glutamate is well-established, the roles of other potential precursors and modulators remain an active area of investigation. This technical guide delves into the knowns and unknowns surrounding (S)-5-Hydroxypiperidin-2-one, a compound cited as a potential precursor to GABA, and explores the broader context of piperidone derivatives in modulating the GABAergic system. This document aims to provide a comprehensive resource for researchers, navigating the established science of GABA biosynthesis and critically evaluating the potential, yet unproven, role of (S)-5-Hydroxypiperidin-2-one, while also highlighting its utility as a chiral building block in medicinal chemistry.

The Canonical GABA Biosynthesis Pathway: The GABA Shunt

The predominant and most well-documented pathway for GABA synthesis in the brain is the GABA shunt, a metabolic loop that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] This elegant pathway not only produces GABA but also serves to conserve its supply.

The key enzymatic steps in the GABA shunt are:

-

Transamination of α-ketoglutarate: The process begins with the formation of glutamate from α-ketoglutarate, a TCA cycle intermediate. This reaction is catalyzed by GABA α-oxoglutarate transaminase (GABA-T) .[1]

-

Decarboxylation of Glutamate: The rate-limiting step in GABA synthesis is the irreversible decarboxylation of L-glutamate to GABA. This is carried out by the enzyme glutamate decarboxylase (GAD) , which requires pyridoxal phosphate (the active form of vitamin B6) as a cofactor.[2][3] GAD exists in two isoforms, GAD65 and GAD67, which have different subcellular localizations and regulatory properties.

-

Metabolism of GABA: GABA is catabolized by GABA-T to succinic semialdehyde.[1]

-

Oxidation of Succinic Semialdehyde: Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate, which re-enters the TCA cycle, thus completing the shunt.[1]

dot graph GABA_Shunt { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

TCA_Cycle [label="TCA Cycle", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_KG [label="α-Ketoglutarate"]; Glutamate [label="Glutamate"]; GABA [label="GABA"]; SSA [label="Succinic Semialdehyde"]; Succinate [label="Succinate"];

TCA_Cycle -> alpha_KG [label="from Glucose"]; alpha_KG -> Glutamate [label="GABA-T"]; Glutamate -> GABA [label="GAD (Rate-limiting)", color="#EA4335", fontcolor="#EA4335"]; GABA -> SSA [label="GABA-T"]; SSA -> Succinate [label="SSADH"]; Succinate -> TCA_Cycle [label="re-entry"]; } dot Figure 1: The GABA Shunt Pathway.

Alternative GABA Biosynthesis Pathways

While the GABA shunt is the primary source of GABA in the brain, alternative pathways have been identified, particularly in other organisms and under specific physiological conditions. These include the degradation of polyamines, such as putrescine, and the conversion of proline.[4]

(S)-5-Hydroxypiperidin-2-one: A Putative but Unverified Precursor

(S)-5-Hydroxypiperidin-2-one is a chiral piperidine derivative. Some commercial chemical suppliers have listed this compound as a precursor in the biosynthesis of GABA.[5] However, a thorough review of peer-reviewed scientific literature reveals a conspicuous absence of evidence to substantiate this claim with a detailed, enzymatically-catalyzed pathway.

The hypothetical conversion of (S)-5-Hydroxypiperidin-2-one to GABA would necessitate the enzymatic opening of the lactam ring and subsequent decarboxylation. While theoretically plausible, the specific enzymes capable of catalyzing such a reaction in a biological system, particularly in the mammalian brain, have not been identified or characterized in the available scientific literature.

dot graph Putative_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

S5H2P [label="(S)-5-Hydroxypiperidin-2-one"]; Intermediate [label="Hypothetical Intermediate\n(e.g., 5-amino-4-hydroxy-pentanoic acid)"]; GABA [label="GABA"];

S5H2P -> Intermediate [label="Enzymatic Ring Opening?\n(Unidentified Enzyme)", style=dashed, color="#EA4335"]; Intermediate -> GABA [label="Decarboxylation?\n(Unidentified Enzyme)", style=dashed, color="#EA4335"]; } dot Figure 2: Hypothetical pathway for GABA synthesis from (S)-5-Hydroxypiperidin-2-one. Note the lack of identified enzymes.

The Role of Piperidone Derivatives in GABAergic Modulation

While the direct precursor role of (S)-5-Hydroxypiperidin-2-one in GABA biosynthesis is not scientifically established, the broader class of piperidine and piperidone derivatives has been extensively studied for their interactions with the GABAergic system.[6] Many of these compounds act as modulators of GABA receptors, rather than precursors for GABA synthesis.[7][8]

GABA exerts its inhibitory effects by binding to two main classes of receptors:

-

GABAA Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron.[9] They are the targets for many clinically important drugs, including benzodiazepines and barbiturates.

-

GABAB Receptors: These are G protein-coupled receptors that mediate slower and more prolonged inhibitory signals.

Piperidine derivatives have been synthesized and evaluated as:

-

GABAA Receptor Positive Allosteric Modulators (PAMs): These compounds enhance the effect of GABA at the GABAA receptor, increasing the frequency or duration of channel opening.[9]

-

GABA Receptor Agonists and Antagonists: Some piperidine-containing compounds can directly bind to and activate or block GABA receptors.

The investigation of piperidone-based scaffolds is a vibrant area of medicinal chemistry for the development of novel therapeutics for anxiety, epilepsy, and other neurological disorders.[10][11][12]

(S)-5-Hydroxypiperidin-2-one as a Chiral Building Block

A significant and well-documented application of (S)-5-Hydroxypiperidin-2-one is its use as a versatile chiral building block in organic synthesis.[5] Its stereochemistry and functional groups make it a valuable starting material for the enantioselective synthesis of complex, biologically active molecules, including pharmaceuticals. The piperidine scaffold is a common feature in many drugs targeting the central nervous system.[6][11]

dot graph Chiral_Synthesis { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

S5H2P [label="(S)-5-Hydroxypiperidin-2-one\n(Chiral Precursor)"]; Intermediates [label="Multi-step Synthesis"]; Target [label="Pharmacologically Active\nPiperidine Derivatives", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

S5H2P -> Intermediates; Intermediates -> Target; } dot Figure 3: Use of (S)-5-Hydroxypiperidin-2-one in chiral synthesis.

Experimental Protocols for Investigating GABAergic Pathways

For researchers investigating the GABAergic system, a variety of robust experimental protocols are available.

Enzyme Activity Assays

-

Glutamate Decarboxylase (GAD) Activity Assay:

-

Principle: The activity of GAD is typically measured by quantifying the amount of GABA produced or the amount of glutamate consumed.

-

Methodology (Example):

-

Prepare brain tissue homogenates or purified enzyme fractions.

-

Incubate the sample with a known concentration of L-glutamate and pyridoxal phosphate at 37°C.

-

Stop the reaction at various time points.

-

Quantify GABA production using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence detection.

-

-

Data Analysis: Calculate the rate of GABA formation to determine GAD activity.

-

-

GABA Transaminase (GABA-T) Activity Assay:

-

Principle: GABA-T activity can be determined by measuring the formation of succinic semialdehyde or glutamate.

-

Methodology (Example):

-

Prepare mitochondrial fractions from brain tissue or use a purified enzyme.

-

Incubate the sample with GABA and α-ketoglutarate.

-

Couple the production of glutamate to a subsequent reaction that can be monitored spectrophotometrically (e.g., using glutamate dehydrogenase and monitoring the change in NADH absorbance).

-

-

Data Analysis: The rate of change in absorbance is proportional to the GABA-T activity.

-

In Vitro and In Vivo Models

-

Cell-Based Assays:

-

Primary Neuronal Cultures: Provide a physiologically relevant model to study GABA synthesis, release, and receptor function.

-

Immortalized Cell Lines (e.g., SH-SY5Y): Can be genetically modified to express specific GABAergic components for high-throughput screening.[10]

-

-

In Vivo Microdialysis:

-

Principle: This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals.

-

Methodology:

-

A microdialysis probe is surgically implanted into the brain region of interest.

-

Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected.

-

GABA levels in the dialysate are quantified by HPLC or mass spectrometry.

-

-

Application: To study the effects of pharmacological agents or genetic manipulations on basal and stimulated GABA release.

-

Analytical Techniques for Metabolite Detection

| Technique | Analyte(s) | Principle | Advantages | Disadvantages |

| HPLC with Fluorescence Detection | GABA, Glutamate | Separation by chromatography followed by derivatization and detection of fluorescent products. | High sensitivity and specificity. | Requires derivatization. |

| Mass Spectrometry (MS) | GABA, (S)-5-Hydroxypiperidin-2-one, and other metabolites | Separation by LC or GC coupled with mass analysis based on mass-to-charge ratio. | High specificity, can identify and quantify multiple analytes simultaneously.[13] | Can be affected by matrix effects. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | GABA, (S)-5-Hydroxypiperidin-2-one, and other metabolites | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[14][15][16][17] | Non-destructive, provides structural information. | Lower sensitivity compared to MS. |

Future Directions and Unanswered Questions

The potential role of (S)-5-Hydroxypiperidin-2-one in GABA biosynthesis remains an open question. To definitively address this, future research should focus on:

-

Isotope Tracing Studies: Utilizing radiolabeled or stable isotope-labeled (S)-5-Hydroxypiperidin-2-one in cell cultures or in vivo to trace its metabolic fate and determine if it is converted to GABA.

-

Enzyme Discovery and Characterization: Screening for and identifying any enzymes capable of metabolizing (S)-5-Hydroxypiperidin-2-one to GABA or related intermediates.

-

Pharmacological Profiling: Further characterizing the effects of (S)-5-Hydroxypiperidin-2-one and its derivatives on GABA receptor activity to understand their potential as GABAergic modulators.

Conclusion

While the established GABA shunt pathway remains the cornerstone of GABA biosynthesis, the exploration of alternative pathways and novel modulators is crucial for advancing our understanding of GABAergic neurotransmission and developing new therapeutic strategies. (S)-5-Hydroxypiperidin-2-one, though anecdotally cited as a GABA precursor, currently lacks the scientific evidence to be definitively placed within the GABA biosynthetic network. Its established role as a chiral synthon in medicinal chemistry is, however, of significant value. For researchers in the field, a clear distinction between well-validated pathways and speculative claims is paramount. Future investigations employing rigorous metabolic and enzymatic studies are necessary to elucidate the true biological role, if any, of (S)-5-Hydroxypiperidin-2-one in GABAergic systems.

References

-

Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed.

-

Metabolic pathways of piperine identified after in vivo experiments with rats (133). ResearchGate.

-

Glutamate/GABA Synthesis & Metabolism. Sigma-Aldrich.

-

How can I increase precursors to Gamma-Aminobutyric Acid (GABA)? Dr. Oracle.

-

Contributions of Gamma-Aminobutyric Acid (GABA) Produced by Lactic Acid Bacteria on Food Quality and Human Health: Current Applications and Future Prospects. PubMed Central.

-

5 Natural Ways to Increase Low GABA Levels. Rupa Health.

-

Pathways of GABA biosynthesis in plant cells. GABA can be formed (1)... ResearchGate.

-

Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE. lookchem.

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. PMC.

-

Compounds Affecting the Central Nervous System. I. 4-Piperidones and Related Compounds. ACS Publications.

-

The Significance of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.

-

Identification of 2-piperidone as a biomarker of CYP2E1 activity through metabolomic phenotyping. PubMed.

-

In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne). PubMed.

-

GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PMC.

-

(PDF) Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. ResearchGate.

-

Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. SpringerLink.

-

GABA Synthesis, Uptake and Release. NCBI Bookshelf.

-

GABAA receptor positive allosteric modulator. Wikipedia.

-

MS² spectra and typical fragmentation patterns of five new metabolites,... ResearchGate.

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.

-

Comprehensive mass spectrometric metabolomic profiling of a chemically diverse collection of plants of the Celastraceae family. NIH.

-

A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. PMC.

-

Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI.

-

GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed.

-

Studying Metabolism by NMR-Based Metabolomics. PMC.

-

GABAergic and α-Glucosidase-Inhibitory Potentials of Fractions and Isolated Xanthones from Hypericum revolutum Vahl subsp. revolutum. MDPI.

-

Comprehensive Mass Spectrometric Metabolomic Profiling of a Chemically Diverse Collection of Plants of the Celastraceae Family. ChemRxiv.

-

Effect of piribedil and its metabolite, S584, on brain lipid peroxidation in vitro and in vivo. PubMed.

-

Exploring metabolomic biomarkers using mass spectrometry techniques. Cronfa - Swansea University.

-

Studying Metabolism by NMR-Based Metabolomics. PubMed.

-

Cannabinoid Sensitivity and Synaptic Properties of 2 GABAergic Networks in the Neocortex. Oxford Academic.

-

NMR Metabolomics Methods for Investigating Disease. PMC.

-

Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. PubMed.

-

Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism. MDPI.

-

Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction. PubMed.

Sources

- 1. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Glutamate/GABA Synthesis & Metabolism [sigmaaldrich.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 10. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studying Metabolism by NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMR Metabolomics Methods for Investigating Disease - PMC [pmc.ncbi.nlm.nih.gov]

(S)-5-Hydroxypiperidin-2-one as a Chiral Precursor for Proline Synthesis: A Technical Guide

Abstract

Proline and its structurally diverse analogues are of paramount importance in medicinal chemistry and organocatalysis, largely due to the unique conformational constraints imposed by their five-membered ring structure. The development of stereoselective synthetic routes to access novel proline derivatives is a key objective for drug development professionals. This technical guide outlines a proposed synthetic strategy for the transformation of (S)-5-Hydroxypiperidin-2-one, a readily available chiral building block, into functionalized proline derivatives. The core of this strategy revolves around a key ring contraction, leveraging the well-established Favorskii rearrangement. This document provides a detailed mechanistic rationale, representative experimental protocols adapted from analogous systems, and discusses the critical stereochemical implications of the proposed pathway.

Introduction: The Significance of Chiral Proline Scaffolds

The amino acid L-proline is unique among the proteinogenic amino acids due to its secondary amine being incorporated into a pyrrolidine ring.[1] This cyclic structure restricts the Ramachandran angles of the peptide backbone, making proline a crucial determinant of protein architecture. In the realm of synthetic chemistry, functionalized proline derivatives are highly sought after for several reasons:

-

Medicinal Chemistry: As peptidomimetics, they offer a way to create conformationally constrained peptides with enhanced metabolic stability and receptor binding affinity.[2]

-

Organocatalysis: Chiral proline and its derivatives are celebrated as "the simplest enzymes," capable of catalyzing a wide range of asymmetric reactions with high enantioselectivity, including aldol and Mannich reactions.[1]

-

Chiral Building Blocks: They serve as versatile starting materials for the synthesis of complex alkaloids and other biologically active natural products.

The synthesis of enantiomerically pure proline analogues is therefore a critical endeavor. Utilizing precursors from the "chiral pool"—naturally occurring, inexpensive chiral molecules—is an efficient strategy. (S)-5-Hydroxypiperidin-2-one is one such precursor, offering a defined stereocenter and a six-membered lactam scaffold ripe for chemical manipulation.[3][4] This guide proposes a viable, albeit theoretical, pathway to convert this piperidinone into a five-membered proline ring system.

Proposed Synthetic Strategy: A Pathway via Ring Contraction

A direct conversion of (S)-5-Hydroxypiperidin-2-one to a proline derivative is not prominently documented, necessitating a rational design based on established chemical transformations. The most chemically robust approach involves a multi-step sequence that transforms the six-membered ring into a five-membered one through a Favorskii rearrangement—a hallmark reaction for the ring contraction of cyclic α-halo ketones.[5]

The proposed overall transformation is depicted below:

Figure 1: Proposed workflow for the synthesis of proline analogues from (S)-5-Hydroxypiperidin-2-one.

Step-by-Step Mechanistic Breakdown

-

N-Protection: The lactam nitrogen should first be protected to prevent unwanted side reactions in subsequent steps. A tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under basic conditions and its facile removal under acidic conditions.

-

Oxidation of the Secondary Alcohol: The hydroxyl group at the C5 position is oxidized to a ketone. This step is critical as it sets up the substrate for the subsequent halogenation and rearrangement. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation provide mild and efficient conditions for this transformation. This step converts the chiral starting material into an achiral intermediate, N-Boc-piperidine-2,5-dione.

-

α-Halogenation: The resulting diketone is then halogenated at the C4 position, adjacent to the C5 ketone. This creates the requisite α-halo ketone functionality. Standard reagents like N-Bromosuccinimide (NBS) can be used for this purpose. The presence of two carbonyl groups acidifies the α-protons, facilitating this reaction.

-

Key Step: The Favorskii Rearrangement: This is the core of the proposed synthesis.[5][6][7] Treatment of the α-halo ketone with a strong base, such as sodium methoxide (NaOMe), initiates the rearrangement. The mechanism proceeds as follows:

-

The base abstracts an acidic proton from the C6 position, on the opposite side of the C5-ketone from the halogen.

-

The resulting enolate undergoes an intramolecular SN2 reaction, displacing the halide at C4 to form a highly strained bicyclic cyclopropanone intermediate.

-

The methoxide nucleophile attacks the C2 lactam carbonyl.

-

The resulting tetrahedral intermediate collapses, leading to the cleavage of the bond between C2 and C6. This relieves the ring strain of the cyclopropanone and forms a more stable carbanion at the C6 position.

-

Protonation of the carbanion during workup yields the methyl ester of the N-protected proline derivative.

-

Figure 2: Conceptual steps of the Favorskii rearrangement for ring contraction.

Stereochemical Considerations

A critical aspect of this proposed route is the loss of the initial stereocenter. The oxidation of the C5 hydroxyl group to a ketone in Step 2 renders the molecule achiral. Consequently, the final proline product would be racemic. To achieve an asymmetric synthesis, a chiral resolution would be required post-synthesis, or an alternative asymmetric method would need to be developed for one of the key steps. For instance, an asymmetric α-halogenation or a kinetic resolution during the rearrangement could potentially re-establish stereocontrol, though this would require significant methods development.

Representative Experimental Protocols

As this specific transformation is a proposed route, the following protocols are adapted from established procedures for analogous reactions and should be considered starting points for optimization.

Protocol 3.1: Oxidation of a Secondary Alcohol to a Ketone (Adapted)

-

To a solution of the N-protected 5-hydroxypiperidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C is added Dess-Martin periodinane (1.2 eq).

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

-

The mixture is stirred vigorously for 30 minutes until both layers are clear.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3x).

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel) to yield the desired ketone.

Protocol 3.2: Favorskii Rearrangement of a Cyclic α-Halo Ketone (Adapted)[8]

-

A solution of sodium methoxide is prepared by carefully adding sodium metal (2.2 eq) to anhydrous methanol (0.2 M) under an argon atmosphere at 0 °C.

-

The N-protected 4-halo-piperidine-2,5-dione substrate (1.0 eq) is dissolved in anhydrous diethyl ether and transferred via cannula to the freshly prepared NaOMe solution at 0 °C.

-

The resulting slurry is warmed to room temperature and then heated to reflux (approx. 55 °C) for 4-6 hours, monitoring by TLC.

-

After cooling to 0 °C, the reaction is quenched by the careful addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is diluted with diethyl ether, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo.

-

The crude residue is purified by flash column chromatography (silica gel) to afford the proline methyl ester derivative.

Data Presentation for Analogous Transformations

The following table summarizes typical yields for the individual steps proposed, based on data from the literature for similar substrates. These values serve as a benchmark for what might be expected during the experimental validation of this route.

| Step | Transformation | Reagents | Typical Yield | Reference Analogy |

| 1 | N-Boc Protection | Boc₂O, DMAP | >95% | Standard Procedure |

| 2 | Alcohol Oxidation | Dess-Martin Periodinane | 85-95% | General Alcohol Oxidations |

| 3 | α-Halogenation | NBS, AIBN (cat.) | 60-80% | Ketone Halogenation |

| 4 | Favorskii Rearrangement | NaOMe in MeOH | 70-85% | Cyclic α-halo ketone contractions[8] |

| 5 | N-Boc Deprotection | TFA in DCM | >95% | Standard Procedure |

Conclusion and Future Perspectives

This guide presents a scientifically grounded, albeit theoretical, strategy for the synthesis of proline derivatives from the chiral precursor (S)-5-Hydroxypiperidin-2-one. The proposed pathway hinges on a key Favorskii rearrangement to achieve the necessary ring contraction from a six-membered piperidinone to a five-membered pyrrolidine ring. While this route provides a logical and feasible approach, it is important to note the inherent loss of stereochemistry during the oxidation step, which would necessitate further steps to obtain an enantiopure final product.

Future work should focus on the experimental validation of this proposed sequence. Optimization of each step, particularly the crucial ring-contraction, will be necessary to maximize yields. Furthermore, investigating alternative synthetic routes that could preserve the C5 stereocenter, potentially through activation of the hydroxyl group followed by a stereospecific rearrangement, would be a highly valuable endeavor for the asymmetric synthesis of novel proline analogues.

References

-

Alemán, C., et al. (2012). A Stereoselective Cyclization Strategy for the Preparation of γ-Lactams and Their Use in the Synthesis of α-Methyl-β-Proline. The Journal of Organic Chemistry. Available at: [Link]

- Houben-Weyl. (n.d.). Synthesis of Peptides Containing Proline Analogues. Methods of Organic Chemistry, Vol. E 22b.

-

Alonso, F., et al. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. PMC. Available at: [Link]

-

Khasanov, A. B., et al. (2004). Novel asymmetric approach to proline-derived spiro-beta-lactams. Request PDF. Available at: [Link]

-

Miller, S. J., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]

-

Webb, T. R., et al. (2004). Novel asymmetric approach to proline-derived spiro-beta-lactams. PubMed. Available at: [Link]

-

Vasilyev, A. V., & Zhuravlev, F. A. (2016). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PMC. Available at: [Link]

-

Groth, U., et al. (n.d.). Synthesis of Proline-Based Diketopiperazine Scaffolds. Request PDF. Available at: [Link]

-

Chaskar, A. C., & Naik, N. R. (n.d.). L-Proline Nitrate: A Recyclable and Green Catalyst for the Synthesis of Highly Functionalized Piperidines. ResearchGate. Available at: [Link]

-

Chandrasekhar, S., & Kumar, M. S. (n.d.). Asymmetric Syntheses of All Stereoisomers of 3-Hydroxyproline; A Constituent of Several Bioactive Compounds. Request PDF. Available at: [Link]

-

NROChemistry. (n.d.). Favorskii Rearrangement. Available at: [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. Available at: [Link]

-

Chemistry LibreTexts. (2021). Chiral Proline Based Reactions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Favorskii Reaction. Available at: [Link]

-

LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 24211-54-9|(S)-5-Hydroxypiperidin-2-one|BLD Pharm [bldpharm.com]

- 4. Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE | lookchem [lookchem.com]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Favorskii Reaction [organic-chemistry.org]

- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]